Erythropoietin Mimetic Peptide Sequence 20 Trifluoroacetate is a synthetic, cyclic peptide designed to mimic the biological activity of the naturally occurring hormone erythropoietin (EPO) []. EPO is a glycoprotein hormone crucial for red blood cell production []. This peptide, often referred to as EMP-1 or EMP1, functions as a receptor agonist, binding to the erythropoietin receptor (EPOR) and triggering downstream signaling pathways similar to EPO []. Unlike EPO, EMP-1 is significantly smaller and lacks the carbohydrate moieties present in the native hormone []. This smaller size and absence of glycosylation offer potential advantages in terms of synthesis, stability, and potentially unique interactions with the EPOR [, ].
The synthesis of Erythropoietin Mimetic Peptide Sequence 20 Trifluoroacetate typically involves solid-phase peptide synthesis (SPPS) followed by cyclization and purification steps [, , ]. While specific details of the synthesis protocol may vary, the general approach leverages the principles of SPPS to assemble the 20 amino acid sequence on a solid support. After synthesis, the linear peptide is cleaved from the resin and cyclized, often through the formation of a disulfide bond between two cysteine residues strategically positioned within the sequence [, ]. The crude cyclic peptide is then purified, often using high-performance liquid chromatography (HPLC), to obtain the final product, Erythropoietin Mimetic Peptide Sequence 20 Trifluoroacetate [, ].
The molecular structure of Erythropoietin Mimetic Peptide Sequence 20 Trifluoroacetate, as determined by X-ray crystallography, reveals a dimeric arrangement where two peptide molecules bind to two EPOR extracellular domains []. Each peptide adopts a constrained conformation stabilized by a disulfide bond, creating a structural motif capable of engaging the receptor binding site []. While the peptide shares no sequence homology with EPO, its structure, in its dimeric form bound to EPOR, induces a similar receptor dimerization pattern as observed with EPO []. This structural mimicry underlies its ability to function as an EPOR agonist [].
Erythropoietin Mimetic Peptide Sequence 20 Trifluoroacetate primarily functions by mimicking the dimerization-dependent activation mechanism of the erythropoietin receptor [, ]. It binds to the extracellular domain of EPOR, inducing a conformational change that promotes receptor dimerization [, ]. This dimerized receptor complex then activates intracellular signaling pathways, primarily through Janus kinase 2 (JAK2) phosphorylation, ultimately leading to the stimulation of erythropoiesis [, ]. Notably, while the peptide triggers similar downstream signaling as EPO, subtle differences in receptor binding affinity and the kinetics of receptor activation might contribute to distinct pharmacological profiles [, ].
As a cyclic peptide with a trifluoroacetate counterion, Erythropoietin Mimetic Peptide Sequence 20 Trifluoroacetate possesses specific physical and chemical properties influencing its behavior in solution and its interactions with biological systems. The presence of hydrophobic amino acids within its sequence contributes to its ability to interact with the hydrophobic core of the EPOR binding site, while charged residues likely participate in electrostatic interactions with the receptor [, ]. The cyclic structure, constrained by a disulfide bond, reduces conformational flexibility, potentially enhancing binding affinity and stability [, ]. The trifluoroacetate counterion can influence solubility and aggregation properties in solution [].
Investigating EPOR Signaling: Due to its smaller size and distinct structural features compared to EPO, this peptide can be used to dissect specific aspects of EPOR signaling pathways, revealing potential differences in receptor activation kinetics and downstream signaling events [, , ].
Developing Novel Therapeutics: The peptide serves as a starting point for designing non-peptide small molecule mimetics of EPO with potentially improved pharmacological properties, such as enhanced stability, oral bioavailability, and reduced immunogenicity [, , ].
Studying Receptor Dimerization: Its ability to induce EPOR dimerization makes it a valuable tool for understanding the dynamics of receptor dimerization and its role in signal transduction, providing insights applicable to other cytokine receptors [, ].
Developing High-Throughput Screening Assays: The peptide can be incorporated into high-throughput screening assays for identifying novel EPOR modulators, facilitating the discovery of compounds with therapeutic potential for anemia and other diseases [].
Structure-Activity Relationship Studies: Detailed investigations into the effects of amino acid substitutions on receptor binding, dimerization, and downstream signaling can optimize the peptide's potency, selectivity, and stability [, ].
In Vivo Studies: Evaluating the peptide's efficacy and safety in animal models can provide valuable insights into its therapeutic potential and guide the development of next-generation EPOR agonists [, , ].
Delivery Optimization: Exploring various drug delivery strategies, such as nanoparticle encapsulation or conjugation to carrier molecules, can enhance the peptide's bioavailability and therapeutic efficacy [, ].
Exploring Non-Hematopoietic Effects: Investigating the peptide's potential effects on non-hematopoietic tissues, such as the brain, heart, and kidneys, can uncover new therapeutic applications for this class of molecules [, ].
CAS No.: 3025-88-5
CAS No.: 1228259-70-8
CAS No.:
CAS No.: 37880-96-9
CAS No.: 169327-82-6
CAS No.: 2361566-66-5